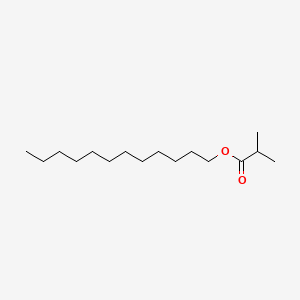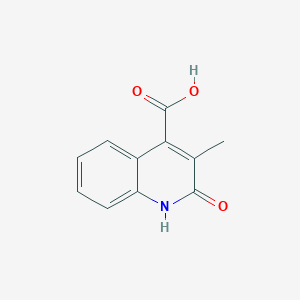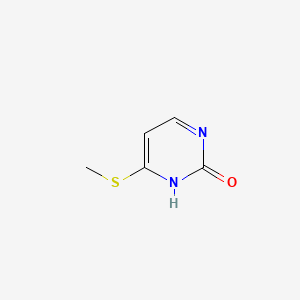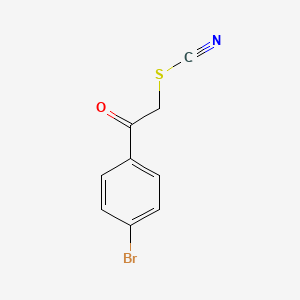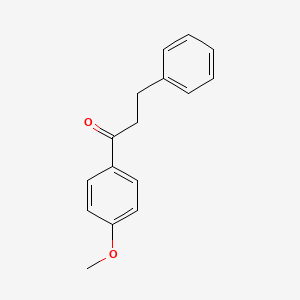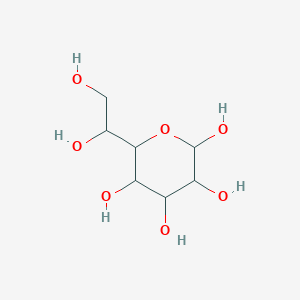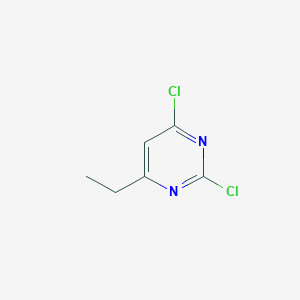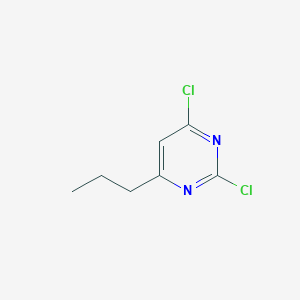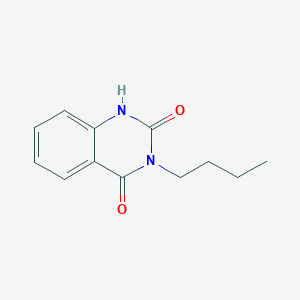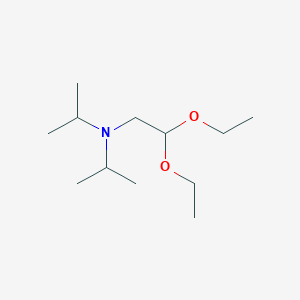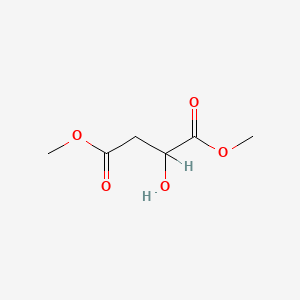
Dimethyl malate
Übersicht
Beschreibung
Dimethyl maleate is an organic compound with the formula C6H8O4. It is the dimethyl ester of maleic acid . It is used in many organic syntheses as a dienophile for diene synthesis. It is used as an additive and intermediate for plastics, pigments, pharmaceuticals, and agricultural products .
Synthesis Analysis
Dimethyl maleate can be synthesized from maleic anhydride and methanol, with sulfuric acid acting as an acid catalyst, via a nucleophilic acyl substitution for the monomethyl ester, followed by a Fischer esterification reaction for the dimethyl ester . A simulation study based on experimental investigation of reactive distillation process for the synthesis of dimethyl maleate was carried out using Aspen Plus V11 .Molecular Structure Analysis
The molecular formula of Dimethyl maleate is C6H8O4 . The average mass is 144.125 Da and the monoisotopic mass is 144.042252 Da .Chemical Reactions Analysis
Dimethyl maleate is a reactive dienophile and undergoes ultrasonic irradiation promoted Diels-Alder reaction with substituted furans . A simulation study based on experimental investigation of reactive distillation process for the synthesis of dimethyl maleate was carried out using Aspen Plus V11 .Physical And Chemical Properties Analysis
Dimethyl maleate appears as a colorless to yellow liquid and possesses a pungent odor . It exhibits solubility in water, alcohol, ether, acetone, and chloroform, while being insoluble in benzene and gasoline . At a temperature of 20°C, it has a density of 1.326 and a boiling point of 228°C .Wissenschaftliche Forschungsanwendungen
Hydrogenation to Produce Chemical Intermediates
DMM is hydrogenated to produce valuable chemical intermediates like γ-butyrolactone (GBL), 1,4-butanediol (BDO), and tetrahydrofuran (THF). These intermediates are crucial in various industries, including pharmaceuticals and plastics. The hydrogenation process has been enhanced by using Cu/SiO2 catalysts modified with basic promoters .
Organic Synthesis
In organic synthesis, DMM is used in cross-coupling reactions and heterocyclic synthesis. These reactions are fundamental in creating complex organic compounds for pharmaceuticals and agrochemicals .
Polyester Resin Production
DMM acts as an intermediate in the production of polyester resins. These resins have applications in coatings, fiberglass, and as binders in various industrial processes .
Polymer Chemistry
The compound plays a role in polymer chemistry, where it’s used as a dienophile in Diels-Alder reactions. This reaction is a cornerstone in synthetic organic chemistry, used to make cyclic compounds which are a part of many natural products and pharmaceuticals .
Additive for Pharmaceuticals and Agrochemicals
Dimethyl malate serves as an additive in the formulation of pharmaceuticals and agrochemicals. Its properties help improve the efficacy and stability of these products .
Intermediate for Pigments and Plastics
It is widely utilized as an intermediate in the manufacturing of pigments and plastics. These materials are essential in various consumer goods, automotive parts, and packaging materials .
Component in Paints and Adhesives
Lastly, DMM is used in the production of paints and adhesives. Its chemical properties contribute to the durability and performance of these products .
Wirkmechanismus
Target of Action
Dimethyl malate, also known as dimethyl (S)-(-)-malate , is a complex compound with a variety of potential targets. It’s worth noting that the compound is often used as a starting material in the synthesis of other compounds, such as (-)-tulipalin B .
Mode of Action
It is known to be a reactive dienophile, which means it can participate in Diels-Alder reactions with substituted furans . This allows it to form complex structures and interact with a variety of biological targets.
Biochemical Pathways
Dimethyl malate can affect several biochemical pathways. For instance, it has been shown to impact metabolic pathways involved in mitochondrial activity, such as the citric acid cycle and de novo triacylglycerol biosynthesis . It can also influence the synthesis of catecholamines and serotonin by altering the levels of their respective precursors .
Pharmacokinetics
It is known that dimethyl malate can be synthesized from maleic anhydride and methanol, with sulfuric acid acting as an acid catalyst .
Result of Action
It is known that the compound can undergo various chemical reactions, such as selective reduction of its ester group to alcohol . This allows it to participate in a variety of biochemical processes and potentially exert a range of effects.
Action Environment
The action of dimethyl malate can be influenced by various environmental factors. For example, its reactivity as a dienophile can be affected by the presence of other compounds, such as substituted furans . Additionally, its solubility in different solvents can influence its availability and thus its efficacy .
Zukünftige Richtungen
As for future directions, there is ongoing research into the synthesis and applications of dimethyl maleate. For instance, a simulation study based on experimental investigation of reactive distillation process for the synthesis of dimethyl maleate was carried out . This research could lead to more efficient and environmentally friendly methods of producing dimethyl maleate.
Relevant Papers One relevant paper is a simulation study of the reactive distillation process for the synthesis of dimethyl maleate . This study provides valuable insights into the synthesis process and could guide future research in this area. Another relevant paper discusses the properties and applications of dimethyl maleate in organic synthesis .
Eigenschaften
IUPAC Name |
dimethyl 2-hydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c1-10-5(8)3-4(7)6(9)11-2/h4,7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEKNCXYRGKTBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2037213 | |
| Record name | Dimethylmalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2037213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl malate | |
CAS RN |
1587-15-1 | |
| Record name | Dimethyl malate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1587-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl malate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001587151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl malate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165661 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethylmalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2037213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl malate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.954 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL MALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DXY0K7M4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of dimethyl malate?
A1: Dimethyl malate has a molecular formula of C6H10O5 and a molecular weight of 162.14 g/mol.
Q2: How is dimethyl malate synthesized?
A2: Dimethyl malate can be synthesized through several methods:
- Esterification of malic acid: This involves reacting malic acid with methanol in the presence of an acid catalyst like sulfuric acid . The reaction conditions, like temperature and catalyst concentration, can influence the yield and selectivity of dimethyl malate.
- Enzymatic hydrolysis: (R)-Dimethyl malate can be obtained from a racemic mixture of (R,S)-dimethyl malate through enzymatic hydrolysis using pig liver esterase (PLE) .
- Reduction of diethyl oxalacetate: An enantioselective approach involves the reduction of diethyl oxalacetate using baker’s yeast (Saccharomyces cerevisiae), yielding (S)-diethyl malate, which can be further converted to dimethyl malate .
Q3: Are there spectroscopic techniques used to characterize dimethyl malate?
A3: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed to elucidate the structure of dimethyl malate . NMR helps identify different proton and carbon environments within the molecule, providing valuable information about its structure. MS helps determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.
Q4: Can dimethyl malate act as a substrate in enzymatic reactions?
A4: Yes, dimethyl malate can act as a substrate for enzymes like oxalacetate acetylhydrolase (OAH). Although oxalacetate is the primary substrate, OAH can also catalyze the lysis of (2R,3S)-dimethyl malate, albeit with lower efficiency .
Q5: What is the role of dimethyl malate in studying glucose-stimulated insulin secretion (GSIS)?
A5: Dimethyl malate, being membrane-permeable, has been used to investigate metabolic pathways involved in GSIS. Research shows that dimethyl malate can partially restore GSIS in pancreatic β-cells chronically exposed to fatty acids . This suggests its potential role in elucidating mechanisms of impaired GSIS associated with hyperlipidemia and type 2 diabetes.
Q6: What are the applications of dimethyl malate?
A6: Dimethyl malate finds application in various fields:
- Chemical Synthesis: It serves as a chiral building block in synthesizing optically active compounds, including α, β- and β', γ'-unsaturated alcohols .
- Research: It plays a role in studying metabolic pathways and potential therapeutic targets for diseases like type 2 diabetes .
- Agriculture: It holds potential as a natural insecticide due to its demonstrated toxicity towards insects like D. melanogaster .
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

